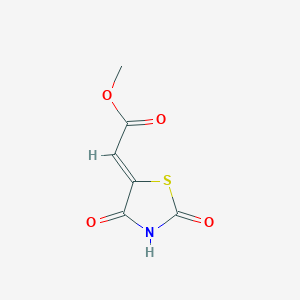

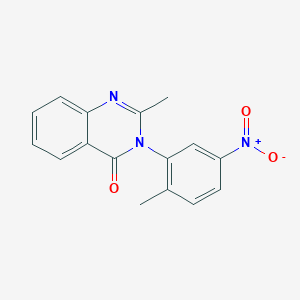

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, also known as CBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound “2-(4-chlorophenoxy)-N’-(2-hydroxybenzyl)propanehydrazide” is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize similar molecular motifs

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might bind to its target protein or enzyme, leading to a change in the target’s function .

Biochemical Pathways

Given its potential protein or enzyme targets, it could influence a variety of biochemical pathways, depending on the specific role of its targets .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets after administration .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets .

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide for lab experiments is that it is relatively easy to synthesize and purify. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is also stable under normal lab conditions and can be stored for extended periods of time. However, one limitation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is that it may have off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide research, including the development of more potent and selective 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide analogs, the investigation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's effects on other diseases, and the exploration of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's mechanism of action at the molecular level. Additionally, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's potential as a therapeutic agent in combination with other drugs or therapies should be further explored.

Synthesis Methods

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol, 2-hydroxybenzaldehyde, and propanehydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve cognitive function and reduce amyloid beta accumulation.

properties

IUPAC Name |

2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVUCDCBPLUQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)